molecular formula C12H16N6O3 B10975402 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10975402
M. Wt: 292.29 g/mol
InChI Key: VUQWWJNWBLCPFM-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by subsequent functionalization steps to introduce the nitro and carboxamide groups .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted synthesis and green chemistry approaches to enhance yield and reduce environmental impact. Heterogeneous catalytic systems and ligand-free conditions are also employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The nitro group and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
  • tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
  • 1-arylpyrazoles

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro group and carboxamide moiety differentiate it from other pyrazole derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N6O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N,1-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H16N6O3/c1-4-17-7-9(5-13-17)6-15(2)12(19)11-10(18(20)21)8-16(3)14-11/h5,7-8H,4,6H2,1-3H3

InChI Key

VUQWWJNWBLCPFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN(C)C(=O)C2=NN(C=C2[N+](=O)[O-])C

Origin of Product

United States

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